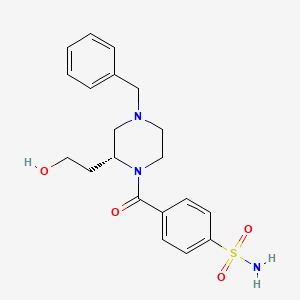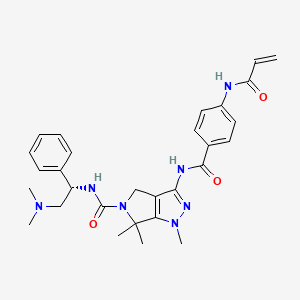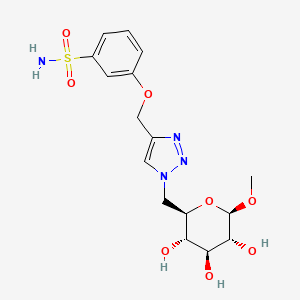
CA IX-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CA IX-IN-1 is a small molecule inhibitor specifically targeting carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH within tumor cells. CA IX is overexpressed in many solid tumors and is associated with tumor growth, metastasis, and resistance to therapy. By inhibiting CA IX, this compound aims to disrupt the tumor microenvironment, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CA IX-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity and specificity for CA IX. Common synthetic routes include:
Formation of the core scaffold: This typically involves a series of condensation reactions.
Functionalization: Introduction of various functional groups through substitution reactions to improve binding affinity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
CA IX-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the functional groups involved but often include catalysts like palladium on carbon
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their efficacy and specificity in inhibiting CA IX .
科学研究应用
CA IX-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of carbonic anhydrases.
Biology: Helps in understanding the role of CA IX in cellular processes such as pH regulation and cell survival under hypoxic conditions.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress CA IX, such as renal cell carcinoma and glioblastoma.
Industry: Used in the development of diagnostic tools and imaging agents for detecting CA IX expression in tumors .
作用机制
CA IX-IN-1 exerts its effects by binding to the active site of CA IX, inhibiting its enzymatic activity. This leads to a disruption in pH regulation within tumor cells, causing an acidic microenvironment that is unfavorable for tumor growth and survival. The inhibition of CA IX also affects various signaling pathways involved in cell proliferation, migration, and invasion .
相似化合物的比较
Similar Compounds
SLC-0111: Another small molecule inhibitor targeting CA IX, currently in clinical trials.
VD11-4-2: A fluorinated benzenesulfonamide derivative with high affinity for CA IX.
VR16-09: Another benzenesulfonamide derivative with promising anti-cancer activity .
Uniqueness of CA IX-IN-1
This compound stands out due to its high specificity and binding affinity for CA IX, making it a potent inhibitor with minimal off-target effects. Its unique chemical structure allows for better penetration and retention within tumor tissues, enhancing its therapeutic potential .
属性
分子式 |
C16H22N4O8S |
|---|---|
分子量 |
430.4 g/mol |
IUPAC 名称 |
3-[[1-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]triazol-4-yl]methoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O8S/c1-26-16-15(23)14(22)13(21)12(28-16)7-20-6-9(18-19-20)8-27-10-3-2-4-11(5-10)29(17,24)25/h2-6,12-16,21-23H,7-8H2,1H3,(H2,17,24,25)/t12-,13-,14+,15-,16-/m1/s1 |
InChI 键 |
PXLVITSDFJJJEU-IBEHDNSVSA-N |
手性 SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
规范 SMILES |
COC1C(C(C(C(O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



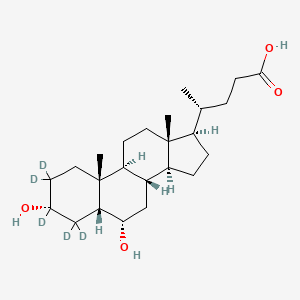
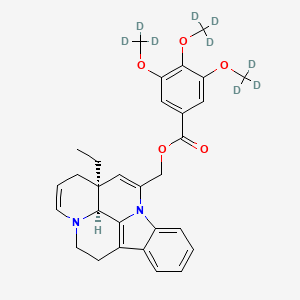
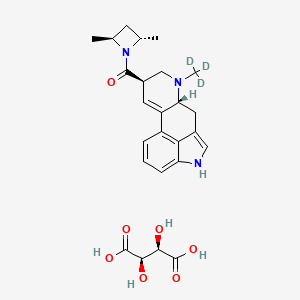
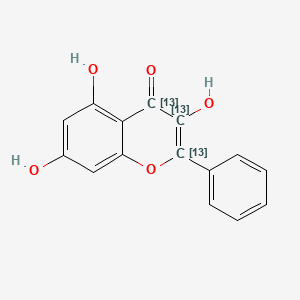
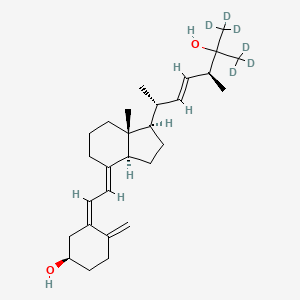
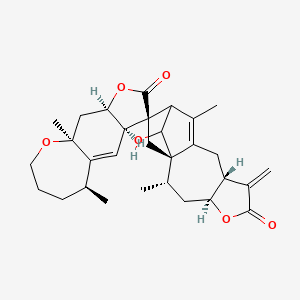


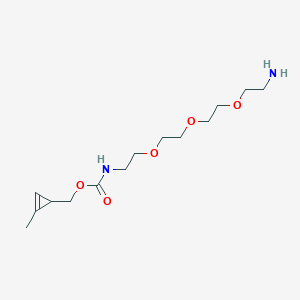
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)

